molecular formula C5H5IOS B1313141 2-Iodo-3-methoxythiophene CAS No. 64435-22-9

2-Iodo-3-methoxythiophene

Cat. No.: B1313141
CAS No.: 64435-22-9
M. Wt: 240.06 g/mol
InChI Key: POVLWDRUSKHAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, known for their unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methoxythiophene typically involves the iodination of 3-methoxythiophene. One common method is the selective monoiodination of 3-methoxythiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Aryl or vinyl-substituted thiophenes.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Polymers: Polythiophenes with enhanced electronic properties.

Mechanism of Action

The mechanism of action of 2-iodo-3-methoxythiophene in various applications is primarily based on its electronic properties. The presence of the iodine atom and methoxy group influences the electron density distribution in the thiophene ring, making it more reactive towards electrophilic and nucleophilic reagents. In organic electronics, the compound’s ability to form conjugated systems enhances charge transport and light-emitting properties .

Comparison with Similar Compounds

    2-Bromo-3-methoxythiophene: Similar in structure but with a bromine atom instead of iodine.

    2-Chloro-3-methoxythiophene: Contains a chlorine atom and is less reactive compared to the iodine derivative.

    3-Methoxythiophene: Lacks the halogen substituent and has different electronic properties.

Uniqueness: 2-Iodo-3-methoxythiophene is unique due to the presence of the iodine atom, which significantly enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

2-iodo-3-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVLWDRUSKHAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440793
Record name 2-Iodo-3-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64435-22-9
Record name 2-Iodo-3-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxythiophene
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methoxythiophene
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methoxythiophene
Reactant of Route 4
2-Iodo-3-methoxythiophene
Reactant of Route 5
2-Iodo-3-methoxythiophene
Reactant of Route 6
2-Iodo-3-methoxythiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.